molecular formula C33H33FN2O6 B12105011 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide

4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide

Cat. No.: B12105011
M. Wt: 572.6 g/mol
InChI Key: KMBYMTZKFXXCHG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[41002,4]heptane-1-carboxamide is a complex organic compound with a unique structure It features multiple functional groups, including fluorophenyl, isopropyl, diphenyl, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate isopropylating agent under acidic conditions to form the fluorophenyl intermediate.

    Diphenylation: The fluorophenyl intermediate is then subjected to a diphenylation reaction using a Grignard reagent or a similar organometallic compound.

    Cyclization: The diphenylated intermediate undergoes a cyclization reaction with a tetrahydropyran derivative to form the tricyclic core structure.

    Final coupling: The tricyclic core is then coupled with a carboxamide derivative under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group in the tetrahydropyran ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[410

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and diphenyl groups may facilitate binding to hydrophobic pockets, while the tetrahydropyran ring can interact with polar regions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-6-(1-methylethyl)-2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide
  • 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its tricyclic core structure, which provides a rigid framework for interactions with molecular targets. This rigidity can enhance binding affinity and specificity, making it a valuable compound for various applications.

Properties

Molecular Formula

C33H33FN2O6

Molecular Weight

572.6 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide

InChI

InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)

InChI Key

KMBYMTZKFXXCHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7

Origin of Product

United States

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